2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Nitration: The methyl-substituted pyrazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Acylation: The nitrated pyrazole is then acylated with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Reduction of Nitro Group: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide.
Substitution of Trifluoromethyl Group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Agrochemicals: The compound can be used as a precursor for the synthesis of pesticides and herbicides.
Materials Science: It can be used in the development of new materials with specific properties such as high thermal stability or unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring with nitro groups and is used in energetic materials.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound used in energetic materials.
Uniqueness
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H11F3N4O3 |
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Molecular Weight |
328.25 g/mol |
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H11F3N4O3/c1-8-5-11(20(22)23)18-19(8)7-12(21)17-10-4-2-3-9(6-10)13(14,15)16/h2-6H,7H2,1H3,(H,17,21) |
InChI Key |
HCZCGJCMBCSFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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